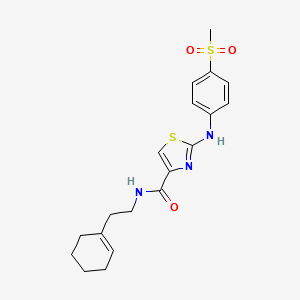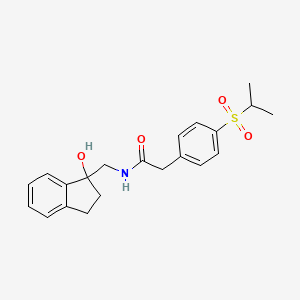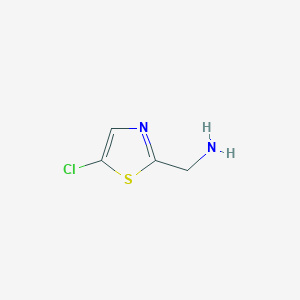
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N3OS and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives, including structures related to N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylthiazole-4-carboxamide, were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were developed through various synthesis routes, including condensation reactions and 1,3-dipolar cycloaddition reactions. Their structures were established based on NMR and mass spectrometry, and they were screened for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) as well as for 5-lipoxygenase inhibition. This research suggests the potential of such compounds in developing new therapeutic agents with dual anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
A series of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives were synthesized and characterized for their antibacterial and antifungal activities. These heterocyclic compounds demonstrated significant bioactivity against various gram-positive and gram-negative bacteria, as well as against several fungal strains, highlighting their potential as leads for developing new antimicrobial agents (Patel & Patel, 2015).
Antimicrobial and Structural Studies
Another research focus involved the synthesis of 1,2,4-triazole-containing alkenoic acid derivatives from the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride. The study detailed the structural elucidation through NMR spectroscopy and X-ray diffraction analysis, alongside evaluating the antimicrobial activities of these compounds. These substances demonstrated promising results in inhibiting microbial growth, contributing to the search for novel antimicrobial agents (Modzelewska-Banachiewicz et al., 2012).
Molecular Docking and Biological Activity
A study on the synthesis, structure, and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol derivatives, including those containing pyrrole and indole fragments, revealed their potential biological activities through molecular docking studies. These compounds were tested against the kinases of anaplastic lymphoma, cyclooxygenase-2, and lanosterol 14-α-demethylase, showing their potential in influencing the activity of these enzymes. This research underscores the utility of molecular docking in identifying new therapeutic targets and designing drugs with specific biological activities (Hotsulia, 2019).
Safety and Hazards
Direcciones Futuras
Pyrrole-containing compounds are considered a potential source of biologically active compounds and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Therefore, “N-(3-(1H-pyrrol-1-yl)propyl)-2-phenylthiazole-4-carboxamide” and similar compounds may have promising future applications in the biological and medical sciences .
Propiedades
IUPAC Name |
2-phenyl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-16(18-9-6-12-20-10-4-5-11-20)15-13-22-17(19-15)14-7-2-1-3-8-14/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNFPMLEUVRHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)


![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)
![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)


![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3013325.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)
